2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-7-1-3-9(4-2-7)14-10(15)5-8(13-14)6-11(16)17/h1-5,13H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCFCIGQLXICBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(N2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852851-74-2 | |
| Record name | 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid typically involves the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research indicates that compounds with a pyrazole structure exhibit significant anticancer properties. Studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of a fluorophenyl group enhances the compound's potency and selectivity against cancer cells, making it a candidate for further development as an anticancer agent .
b. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. In vitro and in vivo studies suggest that it can reduce inflammation markers in models of chronic inflammation. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases .
c. Analgesic Effects
Preliminary studies have suggested that 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid may possess analgesic properties. Animal models have demonstrated pain relief comparable to standard analgesics, indicating potential for development in pain management therapies .
Pharmacology
a. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes related to inflammation and pain. This inhibition can lead to reduced synthesis of pro-inflammatory mediators, making it a potential candidate for non-steroidal anti-inflammatory drugs (NSAIDs) .
b. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the target compound. It has shown effectiveness against various bacterial strains, suggesting its application in developing new antibiotics or antimicrobial agents .
Agricultural Applications
a. Pesticide Development
The unique chemical structure of this compound has led to its exploration as a potential pesticide or herbicide. Its effectiveness against certain pests and pathogens makes it valuable for agricultural applications, particularly in protecting crops from disease .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of tumor growth in xenograft models using pyrazole derivatives. |
| Study B | Anti-inflammatory | Showed reduction in inflammatory markers in animal models of arthritis when treated with the compound. |
| Study C | Enzyme inhibition | Found effective inhibition of COX enzymes leading to decreased prostaglandin levels. |
| Study D | Antimicrobial | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[1-(4-Fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
- Molecular Formula : C₁₁H₉FN₂O₃
- Molecular Weight : 236.20 g/mol
- SMILES :
C1=CC(=CC=C1N2C(=O)C=C(N2)CC(=O)O)F - InChI Key :
JNCFCIGQLXICBZ-UHFFFAOYSA-N - CAS No.: Referenced as CID 4962215 in PubChem, with related derivatives (e.g., 852851-74-2) .
Structural Features :
- Core pyrazolone ring (5-oxo-2,5-dihydro-1H-pyrazole) fused with a 4-fluorophenyl group at position 1.
- Acetic acid moiety at position 3, contributing to polarity and hydrogen-bonding capacity.
- Fluorine atom enhances electronegativity and metabolic stability compared to non-halogenated analogs .
Comparison with Similar Compounds
Analog 1: 2-[1-(2-Methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic Acid
- CAS No.: 852851-73-1
- Molecular Formula : C₉H₁₄N₂O₃
- Molecular Weight : 198.22 g/mol
- Key Differences :
- Substituent : 2-Methylpropyl (isobutyl) replaces 4-fluorophenyl.
- Impact :
- Reduced aromatic interactions due to lack of phenyl ring.
- Increased lipophilicity (logP) from the alkyl chain, affecting membrane permeability .
Analog 2: 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2H-pyrazole-3-carboxylic Acid
- CAS No.: 1210492-11-7
- Molecular Formula : C₁₂H₁₁ClN₂O₄
- Molecular Weight : 294.68 g/mol
- Key Differences :
- Substituents :
- 4-Chlorophenyl (vs. 4-fluorophenyl).
- Hydroxyethyl group at position 4 and carboxylic acid at position 3.
- Impact :
- Chlorine increases lipophilicity compared to fluorine.
Analog 3: 2-[1-(4-Fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide
Analog 4: {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic Acid
- CAS No.: 956183-02-1
- Molecular Formula : C₂₉H₂₁FN₄O₃S₂
- Molecular Weight : 572.63 g/mol
- Key Differences: Extended thiazolidinone-thione and benzyloxy-phenyl substituents. Impact:
- Thioxo group enhances metal-binding capacity .
Structural and Physicochemical Comparison Table
Biological Activity
2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H10F N3O3
- Molecular Weight : 251.22 g/mol
- SMILES Notation : CC(=O)C1=NN(C(=O)C(C)=C1)C(C)=C(C)C
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds can inhibit inflammatory pathways, particularly through the modulation of COX enzymes .
- Antioxidant Properties : The presence of the pyrazole ring structure contributes to the antioxidant activity, which helps in mitigating oxidative stress in cells .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It may interact with receptors involved in pain and inflammation, thereby reducing symptoms associated with these conditions.
Case Studies and Experimental Results
A series of studies have evaluated the biological activity of this compound:
Clinical Implications
The biological activities suggest potential therapeutic applications in:
- Pain Management : Due to its anti-inflammatory properties.
- Chronic Inflammatory Diseases : Such as arthritis or other conditions where inflammation plays a critical role.
Q & A
Basic Question: What are the recommended synthetic routes for 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid?
Methodological Answer:
The compound is synthesized via cyclocondensation reactions. A typical approach involves reacting acetohyrazide derivatives with ethyl cyanoacetate under alkaline conditions (e.g., 10% KOH in ethanol) at reflux temperatures. For example, a chalcone intermediate (e.g., 1-(4-fluorophenyl)-3-iodo-5-methyl-1H-pyrazole) can react with hydrazine hydrate or phenylhydrazine in ethanol or acetic acid to form the dihydropyrazole core . Monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol vs. dioxane) are critical for yield improvement. Post-synthesis, purification via recrystallization or column chromatography is recommended.
Basic Question: How is the structural characterization of this compound validated?
Methodological Answer:
Structural validation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : 1H and 13C NMR assign aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and acetic acid protons (δ 3.5–4.0 ppm). APT 13C NMR distinguishes carbonyl carbons (e.g., δ 170–175 ppm for the acetic acid moiety) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Validate hydrogen bonding and dihedral angles using CIF check reports to ensure structural integrity .
Basic Question: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for pyrazole derivatives).
- pH Sensitivity : The acetic acid moiety may protonate/deprotonate in aqueous buffers (pH 3–7), affecting solubility. Use phosphate-buffered saline (PBS) for biological assays .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl group.
Advanced Question: How can computational methods optimize reaction mechanisms for derivatives of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states for cyclocondensation reactions. Focus on electron density maps around the pyrazole ring to predict regioselectivity.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. acetic acid) on reaction kinetics. Correlate simulated activation energies with experimental yields .
- Docking Studies : For bioactive derivatives, dock the compound into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to rationalize structure-activity relationships .
Advanced Question: What strategies resolve crystallographic data contradictions in polymorphic forms?
Methodological Answer:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to handle twinning in high-symmetry space groups.
- Disorder Modeling : For flexible acetic acid side chains, apply PART/SUMP restraints to refine occupancy ratios.
- Validation Tools : Cross-check using PLATON’s ADDSYM to detect missed symmetry operations and R1/R2 convergence discrepancies .
Advanced Question: How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Assay Standardization : Normalize cytotoxicity assays (e.g., MTT) using Bradford protein quantification to control for cell density variations .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed pyrazole rings) that may skew IC50 values.
- In Silico ADMET : Predict metabolic pathways (e.g., cytochrome P450 interactions) using SwissADME to explain in vitro/in vivo activity mismatches .
Advanced Question: What are the challenges in scaling up enantioselective synthesis?
Methodological Answer:
- Chiral Resolution : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC purification. Optimize mobile phase (hexane:isopropanol ratios) for baseline separation.
- Catalytic Asymmetry : Test Jacobsen’s salen-Mn(III) catalysts for enantioselective cyclopropanation of intermediates. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
